1-methyl-5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde
Description
Properties
CAS No. |
1359996-82-9 |
|---|---|
Molecular Formula |
C6H5F3N2O |
Molecular Weight |
178.1 |
Purity |
85 |
Origin of Product |
United States |
Preparation Methods
Heterocyclization Approaches
Heterocyclization reactions are a cornerstone of imidazole synthesis, often involving condensation between aldehydes and amines or their derivatives. For 1-methyl-5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde, this method typically begins with a trifluoromethyl-containing aldehyde precursor.
A representative protocol involves the reaction of 3-bromo-4-hydroxy-5-methoxybenzaldehyde with ethyl 4-(methylamino)-3-nitrobenzoate in the presence of sodium dithionite (Na₂S₂O₄) and dimethyl sulfoxide (DMSO) at 90°C . Although this specific example produces a benzimidazole derivative, the methodology can be adapted by substituting the aldehyde component with a trifluoromethylated analogue. The sodium dithionite acts as a reducing agent, facilitating nitro-group reduction and subsequent cyclization. After reflux, the intermediate undergoes base hydrolysis (e.g., NaOH in ethanol) to yield the final product .
Key challenges include ensuring regioselective cyclization and avoiding over-reduction of sensitive functional groups. Modulating reaction temperature (90–100°C) and stoichiometric ratios of Na₂S₂O₄ (3 equiv) optimizes yield and purity .
Van Leusen Imidazole Synthesis
The van Leusen reaction, utilizing tosylmethylisocyanides (TosMICs), offers a versatile route to 1,4,5-trisubstituted imidazoles. This method employs a [3+2] cycloaddition between TosMICs and aldimines, followed by elimination of p-toluenesulfonic acid (p-TsOH) .
For the target compound, the aldimine precursor would derive from a trifluoromethylated amine and an aldehyde. For example, condensation of 2-(trifluoromethyl)ethylamine with glyoxal generates an aldimine, which reacts with TosMIC under basic conditions (e.g., K₂CO₃) to form the imidazole core . The aldehyde group is introduced either during cyclization or via post-functionalization. A recent adaptation involves photoredox catalysis to enhance reaction efficiency, though this remains exploratory for trifluoromethylated imidazoles .
| Reactant 1 | Reactant 2 | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| TosMIC | Trifluoromethyl aldimine | K₂CO₃, DMF, 90°C | 65–70 | |
| Glyoxal derivative | CF₃-containing amine | Na₂S₂O₄, DMSO | 55–60 |
Trifluoromethylation of Imidazole Intermediates
Post-cyclization trifluoromethylation provides an alternative strategy, particularly when direct cyclization with CF₃ precursors is challenging. A one-pot telescoping method developed by involves sulfuration and trifluoromethylation of 2-unsubstituted imidazole N-oxides.
In this approach, imidazole N-oxide (e.g., 1-methylimidazole-2-carbaldehyde N-oxide) reacts with 2,2,4,4-tetramethyl-3-thioxocyclobutanone (4 ) in dichloromethane (DCM), followed by treatment with a trifluoromethylating agent (e.g., Togni reagent 5a ) in methanol/HCl at −30°C . This sequential S-transfer/trifluoromethylation achieves 52–89% yields for analogous compounds, with the CF₃ group introduced regioselectively at the 5-position.
Critical parameters include:
-
Temperature control : −30°C prevents side reactions during trifluoromethylation.
-
Solvent system : Methanol/HCl enhances electrophilic character of the intermediate thione .
Photoredox Organocatalytic Methods
The enantioselective α-trifluoromethylation of aldehydes, as reported by , merges photoredox catalysis with enamine activation. While originally applied to linear aldehydes, this strategy could be adapted for imidazole-2-carbaldehydes by pre-forming the imidazole core.
The protocol employs Ir(ppy)₂(dtb-bpy)⁺ (1 ) as a photoredox catalyst and imidazolidinone 2 as an organocatalyst. Under visible light, trifluoromethyl iodide (CF₃I) generates CF₃ radicals, which add to enamine intermediates derived from the aldehyde group . For this compound, this method would require pre-synthesizing 1-methylimidazole-2-carbaldehyde, followed by radical trifluoromethylation at the 5-position.
| Parameter | Value | Impact on Yield |
|---|---|---|
| Catalyst loading | 0.5 mol% Ir, 20 mol% 2 | Maximizes enantioselectivity (99% ee) |
| Temperature | −20°C | Prevents racemization |
| Solvent | DMF | Stabilizes enamine intermediate |
Comparative Analysis and Optimization
Each method presents distinct advantages and limitations:
-
Heterocyclization : High atom economy but requires CF₃-containing starting materials.
-
Van Leusen synthesis : Modular for diverse substitutions but involves toxic TosMICs.
-
Trifluoromethylation : Late-stage functionalization avoids unstable intermediates but demands precise control.
-
Photoredox catalysis : Enantioselective potential but untested for imidazole substrates.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Strong bases such as sodium hydride in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of 1-methyl-5-(trifluoromethyl)-1H-imidazole-2-carboxylic acid.
Reduction: Formation of 1-methyl-5-(trifluoromethyl)-1H-imidazole-2-methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methyl-5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a precursor in the synthesis of drug candidates, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-methyl-5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde is largely dependent on its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes. This interaction can lead to the inhibition or activation of specific pathways, depending on the target. For example, in medicinal chemistry, the compound may inhibit enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Structural and Physical Properties
The table below summarizes key structural analogs and their properties:
Notes:
- Trifluoromethyl Group Impact: The CF₃ group in the target compound increases electron-withdrawing effects, enhancing the aldehyde's electrophilicity compared to non-fluorinated analogs like 1-methyl-1H-imidazole-5-carbaldehyde .
- Aromatic Systems : Benzoimidazole derivatives (e.g., 1-Methyl-1H-benzo[d]imidazole-2-carbaldehyde) exhibit greater π-conjugation, altering UV-Vis absorption and reactivity .
Research Findings and Data
Reactivity Trends
- Aldehyde Reactivity : The target compound’s aldehyde reacts faster in condensations than 1-methyl-1H-imidazole-5-carbaldehyde due to the electron-withdrawing CF₃ group .
- Thermal Stability : Derivatives like ethyl 4-(4-bromophenyl)-1-methyl-2-phenyl-1H-imidazole-5-carboxylate (mp 106–107°C) suggest that CF₃-containing imidazoles may exhibit lower melting points compared to brominated analogs .
Biological Activity
1-Methyl-5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of a trifluoromethyl group and an aldehyde functional group attached to an imidazole ring. This structural configuration enhances its lipophilicity and reactivity, making it a suitable candidate for various biological applications.
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties . Preliminary studies have shown its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The presence of the aldehyde group is crucial for its antibacterial activity, as it facilitates interaction with bacterial enzymes and proteins.
Table 1: Antimicrobial Activity Against Various Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.5 mg/mL |
| Escherichia coli | 0.7 mg/mL |
| Pseudomonas aeruginosa | 0.9 mg/mL |
Anticancer Activity
In addition to its antimicrobial effects, this compound has been evaluated for its anticancer properties . A study demonstrated that it could inhibit the growth of cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The compound's mechanism involves the induction of apoptosis in cancer cells, which is evidenced by increased caspase-3 activity.
Case Study: Apoptosis Induction in MDA-MB-231 Cells
In vitro studies revealed that treatment with this compound at concentrations of 10 µM resulted in:
- Morphological changes indicative of apoptosis.
- Caspase-3 activity enhancement by 1.33 to 1.57 times compared to untreated controls.
- Cell cycle analysis indicating G0/G1 phase arrest at lower concentrations.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets within cells. The trifluoromethyl group enhances the compound's ability to penetrate lipid membranes and interact with hydrophobic regions of proteins, which can lead to either inhibition or activation of various biochemical pathways.
Comparative Analysis with Analogous Compounds
When compared to similar compounds, such as 1-methyl-3-(trifluoromethyl)-1H-pyrazole-2-carbaldehyde, the unique positioning of the trifluoromethyl group on the imidazole ring significantly influences its biological activity. This specificity can affect potency and efficacy in therapeutic applications.
Table 2: Comparison with Related Compounds
| Compound Name | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) |
|---|---|---|
| This compound | 0.5 mg/mL | 4.98–14.65 µM |
| 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-2-carbaldehyde | 0.6 mg/mL | 5.00–15.00 µM |
Q & A
Q. Basic Characterization
Q. Advanced Structural Analysis
- X-ray Crystallography : Single-crystal diffraction (using SHELX software ) reveals bond lengths (C=O: ~1.22 Å, C-F: ~1.33 Å) and dihedral angles between the imidazole ring and CF₃ group. Weak intermolecular interactions (C–H⋯O, π-π stacking) influence crystal packing .
- Thermal Analysis : DSC and TGA data show decomposition onset at ~200°C, correlating with aldehyde group instability .
What strategies resolve contradictions in reported biological activities of this compound across studies?
Basic Data Interpretation
Discrepancies in bioactivity (e.g., IC₅₀ variations in antimicrobial assays) may arise from differences in:
Q. Advanced Analytical Approaches
- Dose-Response Curves : Normalize data using Hill plots to account for non-linear kinetics .
- Computational Modeling : Molecular docking (AutoDock Vina) identifies binding affinities to targets like bacterial enoyl-ACP reductase, explaining activity variations .
- Metabolic Stability Studies : LC-MS/MS tracks degradation products in serum, clarifying false-negative results .
How can the aldehyde group in this compound be selectively functionalized for derivatization studies?
Q. Basic Functionalization
Q. Advanced Applications
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargylamine generates triazole-linked conjugates for drug delivery studies .
- Schiff Base Formation : Condensation with amino acids (e.g., lysine) under microwave irradiation yields bioactive hybrids with enhanced solubility .
What computational methods are suitable for predicting the reactivity and stability of this compound?
Q. Basic Computational Tools
Q. Advanced Modeling
- Molecular Dynamics (MD) Simulations : Simulate solvation in water/DMSO mixtures (GROMACS) to study aggregation tendencies .
- ADMET Prediction (SwissADME) : Forecast pharmacokinetic properties (e.g., logP ~1.8, CNS permeability) to prioritize derivatives for in vivo testing .
How do steric and electronic effects of the trifluoromethyl group influence the compound’s chemical behavior?
Q. Basic Electronic Effects
Q. Advanced Applications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
